molecular formula C12H5Cl3OS B14632045 Phenoxathiin, 2,4,8-trichloro- CAS No. 56348-78-8

Phenoxathiin, 2,4,8-trichloro-

Cat. No.: B14632045
CAS No.: 56348-78-8
M. Wt: 303.6 g/mol
InChI Key: HMRFXMBURZXZIF-UHFFFAOYSA-N
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Description

Phenoxathiin is a heterocyclic compound comprising a fused tricyclic structure with one sulfur and one oxygen atom in the central ring. The derivative 2,4,8-trichloro-phenoxathiin (hypothetical molecular formula: C₁₂H₅Cl₃OS; molecular weight ≈274.5 g/mol) features chlorine substituents at the 2-, 4-, and 8-positions.

Properties

CAS No.

56348-78-8

Molecular Formula

C12H5Cl3OS

Molecular Weight

303.6 g/mol

IUPAC Name

2,4,8-trichlorophenoxathiine

InChI

InChI=1S/C12H5Cl3OS/c13-6-1-2-9-10(4-6)17-11-5-7(14)3-8(15)12(11)16-9/h1-5H

InChI Key

HMRFXMBURZXZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxathiin, 2,4,8-trichloro- can be synthesized through a multi-step process involving the chlorination of phenoxathiin. One common method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of phenoxathiin, 2,4,8-trichloro- often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenoxathiin, 2,4,8-trichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenoxathiin structure.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenoxathiin.

    Substitution: Various substituted phenoxathiin derivatives depending on the nucleophile used.

Scientific Research Applications

Phenoxathiin, 2,4,8-trichloro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of phenoxathiin, 2,4,8-trichloro- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chlorinated Dibenzofurans and Dibenzo-p-Dioxins

Chlorinated dibenzofurans (e.g., 2,4,8-trichlorodibenzofuran, C₁₂H₅Cl₃O, MW 271.52 g/mol) and dibenzo-p-dioxins share structural similarities with phenoxathiin, differing primarily in heteroatoms (dibenzofurans: oxygen; phenoxathiin: sulfur and oxygen). Key comparisons include:

  • Degradation Behavior: White-rot fungi (Phlebia brevispora) degrade 2,4,8-trichlorodibenzofuran into monohydroxylated and monomethoxylated metabolites . The degradation efficiency depends on chlorine substitution patterns; for example, 1,3,6,8-tetrachlorodibenzo-p-dioxin resists degradation, while 2,3,7-trichlorodibenzo-p-dioxin is more susceptible. This suggests that phenoxathiin’s sulfur atom may alter its enzymatic degradation pathways compared to oxygen-only analogs .
  • Electronic Effects: Chlorine’s electron-withdrawing nature influences molecular stability. In dibenzofurans, meta- and para-chlorination (e.g., 2,4,8 positions) increases steric hindrance and reduces solubility, which may parallel trends in phenoxathiins .

Chlorinated Phenoxathiin Derivatives

  • Phenoxathiin, 2-Chloro (C₁₂H₇ClOS, MW 234.70 g/mol): This mono-chlorinated analog exhibits a planar tricyclic structure, with sulfur contributing to a larger dipole moment compared to dibenzofurans. Its IUPAC InChIKey (QQGJRVZIBGEUGZ-UHFFFAOYSA-N) and spectral data (mass spectrometry) are well-documented . Adding two more chlorines (as in 2,4,8-trichloro-) would increase molecular weight and likely reduce volatility.

Substituent Position Effects

Evidence from meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) shows that chlorine’s meta-positioning disrupts crystal symmetry and increases lattice constants .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Chlorine Positions Key Properties
Phenoxathiin, 2,4,8-trichloro-* C₁₂H₅Cl₃OS ~274.5 2,4,8 Hypothetical; inferred higher thermal stability
Phenoxathiin, 2-chloro C₁₂H₇ClOS 234.70 2 Planar structure; documented mass spectra
2,4,8-Trichlorodibenzofuran C₁₂H₅Cl₃O 271.52 2,4,8 Degraded by P. brevispora; monohydroxylated metabolites

Table 2: Degradation Rates of Chlorinated Compounds*

Compound Degradation Rate (Relative) Key Organism Metabolites Identified
2,4,8-Trichlorodibenzofuran Moderate Phlebia brevispora Monohydroxy, monomethoxy
2,3,7-Trichlorodibenzo-p-dioxin High Phlebia lindtneri Not specified
1,3,6,8-Tetrachlorodibenzo-p-dioxin None Phlebia lindtneri None

*Direct data for 2,4,8-trichloro-phenoxathiin is unavailable; trends inferred from analogs.

Key Research Findings

  • Substituent Influence: Chlorine position and count critically affect degradation and stability. For example, 2,4,8-trichlorodibenzofuran’s degradation intermediates suggest that phenoxathiin derivatives may follow similar pathways, albeit modified by sulfur’s electronegativity .
  • Solid-State Geometry: Meta-chlorination in trichloro-acetamides increases lattice constants, implying that 2,4,8-trichloro-phenoxathiin may exhibit distinct crystallinity compared to less substituted analogs .
  • Spectral and Structural Data: Phenoxathiin, 2-chloro’s well-characterized spectra provide a foundation for predicting properties of its trichloro derivative .

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